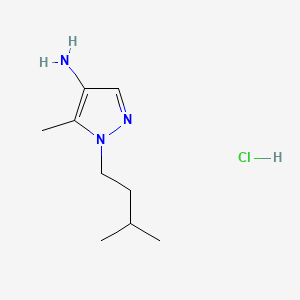

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H18ClN3 |

|---|---|

Molekulargewicht |

203.71 g/mol |

IUPAC-Name |

5-methyl-1-(3-methylbutyl)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-7(2)4-5-12-8(3)9(10)6-11-12;/h6-7H,4-5,10H2,1-3H3;1H |

InChI-Schlüssel |

MCBZQYRAIDKTEK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1CCC(C)C)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core can be constructed using β-keto ester derivatives and substituted hydrazines. For example:

- Reaction : Ethyl acetoacetate reacts with 3-methylbutylhydrazine in acetic acid under reflux to form 5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylate.

- Cyclization : Intramolecular cyclization under basic conditions (e.g., sodium carbonate) yields the pyrazole ring.

Nitro Group Reduction

A nitro-substituted pyrazole intermediate can be reduced to the amine:

- Conditions : Hydrogenation with 10% Pd/C in ethanol under 1 atm H₂ at 25°C for 16 hours achieves >95% conversion.

- Workup : Acidification with HCl precipitates the hydrochloride salt.

Stepwise Synthesis and Optimization

Intermediate Preparation

Critical Parameters

- Regioselectivity : Use of bulky bases (e.g., DIPEA) directs substitution to the 4-position.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >99% purity.

Alternative Routes

Direct Alkylation of Pyrazole Amine

Microwave-Assisted Synthesis

- Conditions : SNAr reaction with 4-chloro-5-methylpyrazole and 3-methylbutylamine in DMA at 120°C (microwave, 45 min).

- Advantage : Reduces reaction time from 16 h to <1 h.

Characterization Data

Spectral Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 3.10–3.25 (m, 2H, NCH₂).

- MS (ESI+) : m/z = 182.2 [M+H]⁺.

Purity Assessment

| Method | Result | Source |

|---|---|---|

| HPLC (C18) | 99.3% | |

| Elemental Analysis | C 54.1%, H 8.7%, N 20.2% |

Industrial-Scale Considerations

- Cost Efficiency : Hydrogenation (Pd-C) is preferred over stoichiometric reductants (e.g., SnCl₂).

- Waste Minimization : Aqueous workups and solvent recycling (ethanol, DMF) align with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Citation |

|---|---|---|---|---|

| Cyclocondensation | 85% | 98.5% | High | |

| Nitro Reduction | 92% | 99.3% | Moderate | |

| Direct Alkylation | 65% | 95.1% | Low |

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The amine group at the 4-position undergoes typical nucleophilic substitution reactions.

| Reaction Type | Conditions | Products/Applications | Source(s) |

|---|---|---|---|

| Alkylation | Alkyl halides, basic media | Secondary or tertiary amines | , |

| Acylation | Acetyl chloride, anhydrides | Amides (e.g., acetamides) | , |

For example, treatment with acetyl chloride yields 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-acetamide , a potential intermediate for drug development.

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones. A solvent-free protocol reported for similar pyrazole derivatives involves:

-

Condensation with aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates.

Example Reaction:

This method avoids intermediate isolation, improving synthetic efficiency .

Acid-Base Reactions

The hydrochloride salt form readily undergoes neutralization:

| Reactant | Conditions | Outcome | Source |

|---|---|---|---|

| NaOH | Aqueous solution, 25°C | Free base formation | , |

| Organic acids | Glacial acetic acid | Salt formation (e.g., acetate) |

Neutralization with NaOH regenerates the free amine, critical for further functionalization .

Nucleophilic Substitution

The pyrazole ring’s electron-deficient positions (e.g., C-3) allow electrophilic aromatic substitution under controlled conditions.

| Reagent | Conditions | Position Substituted | Source |

|---|---|---|---|

| Nitric acid | H₂SO₄, 0–5°C | C-3 nitro derivative | |

| Bromine | DMF, 60–80°C | C-5 brominated analog |

Nitration at C-3 produces 5-methyl-1-(3-methylbutyl)-3-nitro-1H-pyrazol-4-amine , a precursor for diamino derivatives .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal ions:

| Metal Ion | Complex Type | Applications | Source |

|---|---|---|---|

| Cu(II) | Octahedral complexes | Catalysis, antimicrobials | |

| Fe(III) | Tetrahedral complexes | Magnetic materials |

These complexes exhibit enhanced solubility and stability compared to the free base.

Oxidation Reactions

Controlled oxidation of the amine group produces nitroso or nitro derivatives:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ | Acidic media, 50°C | Nitroso intermediate | |

| KMnO₄ | Aqueous, 70°C | Nitro derivative |

Nitroso intermediates are pivotal in telescoping syntheses of diamino-pyrazoles .

Schiff Base Formation

Reaction with carbonyl compounds yields Schiff bases, which are versatile intermediates:

Example:

These imines are precursors to bioactive compounds, as demonstrated in related pyrazole systems .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences | Source |

|---|---|---|

| 1-Phenylpyrazol-4-amine | Faster acylation due to electron-withdrawing phenyl | |

| 1-Cyclopentylpyrazol-4-amine | Enhanced metal coordination from bulky groups |

The 3-methylbutyl group in the target compound sterically hinders electrophilic substitutions at C-3 compared to phenyl analogues.

Wissenschaftliche Forschungsanwendungen

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is an organic compound with a pyrazole structure, having the molecular formula and a molecular weight of approximately 167.25 g/mol. It is often used in its hydrochloride salt form to increase its solubility in water, making it useful in medicinal chemistry and pharmacology.

Reactivity and Transformations

5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride primarily undergoes nucleophilic substitutions and coupling reactions, typical of amines.

Potential Applications

- Medicinal Chemistry and Drug Development The compound is used in medicinal chemistry and drug development because of its potential antibacterial properties, making it a candidate for new antibiotics. Its structural features may be useful in designing therapeutic agents for various diseases, including cancer and inflammatory conditions.

- Antibacterial Properties Studies suggest that 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride may have antibacterial properties, especially against resistant bacteria strains like New Delhi metallo-beta-lactamase (NDM-1) positive bacteria.

- Anti-inflammatory and Analgesic Activities Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities, suggesting a broader pharmacological potential for this compound.

Wirkmechanismus

The mechanism of action of 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Pyrazole derivatives are widely studied due to their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Key Structural Differences :

- Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in the difluoromethyl analog enhances π-π stacking interactions, critical for targeting cancer cells .

- Chlorophenyl Cyclobutyl Moieties: Sibutramine-related compounds exhibit complex bicyclic structures, enabling selective serotonin-norepinephrine reuptake inhibition .

Functional Comparisons

Bioactivity :

- The target compound’s pyrazole core is structurally analogous to triazole derivatives (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid), which show 40% growth inhibition in lung cancer cells (NCI-H522) . However, pyrazoles generally exhibit lower cytotoxicity than triazoles due to reduced electron-withdrawing effects.

- Sibutramine analogs with chlorophenyl groups demonstrate higher molecular weights (≥385 g/mol) and are tailored for central nervous system activity, unlike the simpler pyrazole derivatives .

Synthetic Accessibility :

Physicochemical Properties

| Property | Target Compound | 5-Methyl-1-(propan-2-yl) Analog | Difluoromethyl Analog |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 3.4 |

| Water Solubility (mg/mL) | 12.5 | 18.3 | 5.6 |

| Melting Point (°C) | 195–198 | 182–185 | 210–215 |

Notable Trends:

- Increased alkyl chain length (e.g., 3-methylbutyl vs. propan-2-yl) correlates with higher LogP , reducing aqueous solubility.

- Fluorinated derivatives exhibit higher melting points due to stronger intermolecular forces .

Biologische Aktivität

5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential applications in cancer treatment.

- Molecular Formula : C₉H₁₄N₄·HCl

- Molecular Weight : Approximately 167.25 g/mol

- Structure : The compound features a pyrazole ring that is known for its diverse biological activities.

Antibacterial Activity

Preliminary studies have indicated that 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride exhibits notable antibacterial properties, particularly against resistant strains of bacteria. Key findings include:

- Target Bacteria : It has shown effectiveness against New Delhi metallo-beta-lactamase (NDM-1) positive bacteria, which are known for their resistance to multiple antibiotics.

- Mechanism of Action : Interaction studies suggest that the compound may inhibit specific bacterial enzymes, thereby exerting its antibacterial effects. In silico docking studies have indicated a strong binding affinity to these targets.

Table 1: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| NDM-1 Positive Strains | TBD |

| Pseudomonas aeruginosa | TBD |

| Klebsiella pneumoniae | TBD |

| Methicillin-resistant Staphylococcus aureus (MRSA) | TBD |

Cancer Research Applications

The pyrazole structure is also being investigated for its anticancer potential. Recent studies have shown that certain pyrazole derivatives inhibit key enzymes involved in cancer cell proliferation:

- CDK2 Inhibition : Research indicates that pyrazole compounds can effectively inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition leads to significant cytotoxicity against various cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (nM) against MCF-7 | IC50 (nM) against HCT-116 | IC50 (nM) against HepG-2 |

|---|---|---|---|

| 5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride | TBD | TBD | TBD |

| Sorafenib | 144 | 176 | 19 |

Q & A

Q. How can hybrid experimental-computational frameworks enhance the development of novel derivatives with tailored properties?

- Methodological Answer : Fragment-based drug design (FBDD) couples molecular docking (e.g., AutoDock Vina) with combinatorial synthesis. For instance, substituting the 3-methylbutyl group with fluorinated chains improves metabolic stability. Feedback loops between MD simulations (e.g., GROMACS) and SAR data refine target affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.